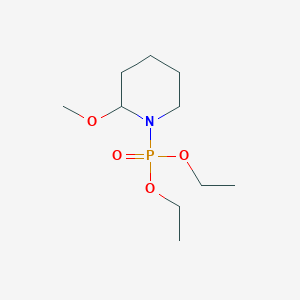
1-Diethoxyphosphoryl-2-methoxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diethoxyphosphoryl-2-methoxypiperidine is an organic compound with the molecular formula C10H22NO4P. This compound is part of the piperidine family, which is known for its six-membered ring structure containing five methylene bridges and one amine bridge. The presence of the diethoxyphosphoryl and methoxy groups in its structure makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Diethoxyphosphoryl-2-methoxypiperidine can be achieved through several routes. One common method involves the reaction of piperidine with diethyl phosphite and methanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to optimize yield and purity.
Chemical Reactions Analysis
1-Diethoxyphosphoryl-2-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of phosphoric acid derivatives.
Scientific Research Applications
1-Diethoxyphosphoryl-2-methoxypiperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-Diethoxyphosphoryl-2-methoxypiperidine involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can act as a ligand, binding to active sites on enzymes and altering their activity. This interaction can lead to changes in cellular pathways and processes, making the compound useful in studying enzyme kinetics and inhibition.
Comparison with Similar Compounds
1-Diethoxyphosphoryl-2-methoxypiperidine can be compared to other similar compounds, such as:
1-Diethoxyphosphoryl-2-methylaziridine: This compound also contains a diethoxyphosphoryl group but has a different ring structure, leading to different reactivity and applications.
N-Benzylidene-1-diethoxyphosphoryl-1-methylethylamine N-oxide: This compound has a similar phosphorus-containing group but differs in its overall structure and chemical properties.
Properties
CAS No. |
91411-18-6 |
|---|---|
Molecular Formula |
C10H22NO4P |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-methoxypiperidine |
InChI |
InChI=1S/C10H22NO4P/c1-4-14-16(12,15-5-2)11-9-7-6-8-10(11)13-3/h10H,4-9H2,1-3H3 |
InChI Key |
MKLIHPNAVKCBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N1CCCCC1OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


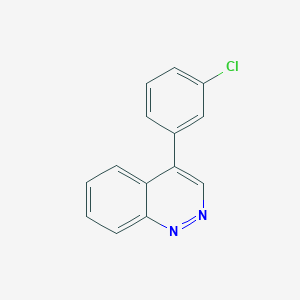

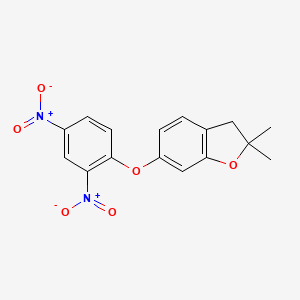


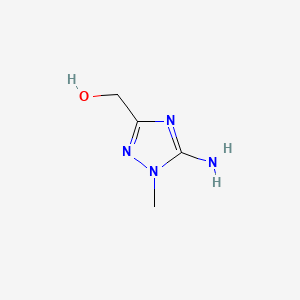


![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)


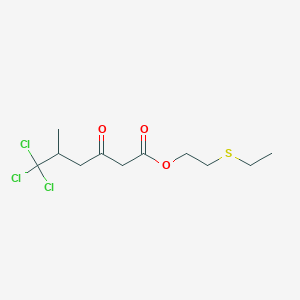

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
